Glutamine monofluorophosphate
Description
Contextualization within Amino Acid and Fluorophosphate Chemistry
Glutamine monofluorophosphate is an ionic compound formed from the amino acid L-glutamine and the monofluorophosphate anion (PO₃F²⁻). L-glutamine is one of the 20 proteinogenic amino acids and is the most abundant free amino acid in human blood. wikipedia.orgacs.org Its structure includes a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing an amide group. wikipedia.org This amide group is a key feature, making glutamine a nitrogen donor in various biosynthetic pathways. wikipedia.org
The monofluorophosphate anion is a tetrahedral oxyanion of phosphorus, where one of the oxygen atoms of a phosphate (B84403) group is substituted by a fluorine atom. wikipedia.org This substitution is significant as it results in a P-F bond that is relatively stable in neutral or slightly alkaline conditions but can be hydrolyzed to release fluoride (B91410) ions. researchgate.net The monofluorophosphate ion is known to be hydrolyzed by enzymes such as alkaline phosphatase. researchgate.net
The combination of L-glutamine and monofluorophosphate results in a salt. Structural information suggests that the compound exists with a 2:1 molar ratio of L-glutamine to the phosphorofluoridate anion. nih.gov This stoichiometry is important for understanding its chemical properties and behavior in biological systems.
Historical Perspectives in Chemical and Biochemical Investigations
The history of this compound is linked to the independent development of research into amino acids and fluorophosphates. L-glutamine was first isolated from sugar beet juice in 1883 by Schulze and Bosshard. acs.org The study of monofluorophosphates gained momentum with the work of Willy Lange in the 1920s, who first described sodium monofluorophosphate. wikipedia.org
While the exact first synthesis of this compound is not prominently documented in widely available literature, its investigation appears to have emerged from the search for alternative and potentially more biocompatible fluoride delivery agents for therapeutic applications. Research from the early 1990s indicates its use in studies focused on osteoporosis, suggesting its development and characterization likely occurred in the preceding years. portico.orgtandfonline.com These studies investigated it as a preparation to deliver fluoride for bone metabolism. tandfonline.com
Current Research Landscape and Emerging Trends
The majority of published research on this compound has been in the context of its clinical application as a fluoride source for the treatment of osteoporosis. tandfonline.comoup.com These studies have explored its effects on bone mineral density and markers of bone turnover. oup.com
In the realm of biochemical investigations, research has focused on the bioavailability and pharmacokinetics of fluoride released from this compound. nih.gov Studies have shown that after oral administration, the compound leads to a rapid absorption of fluoride, with a peak in plasma concentration reached within an hour. nih.gov The enzymatic hydrolysis of the monofluorophosphate anion by phosphatases is a key aspect of its mechanism of action, releasing the active fluoride ion. researchgate.net
Recent academic research has not extensively explored this compound outside of its role as a fluoride donor in biological systems. There is a noticeable lack of studies on its potential applications in other fields such as materials science or as a tool compound in broader biochemical assays. Computational studies specifically targeting the properties of this compound are also not widely reported. nih.gov The current trend in research involving this compound remains largely confined to its established use in biomedical applications related to fluoride therapy.
Detailed Research Findings
Research into this compound has yielded specific data regarding its chemical properties and its interaction with biological systems.
Physicochemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | 2C₅H₁₀N₂O₃·FH₂O₃P | nih.gov |
| Molecular Weight | 392.28 g/mol | nih.gov |
| CAS Number | 116420-36-1 | guidechem.com |
| Structure | Salt with a 2:1 ratio of L-glutamine to phosphorofluoridate | nih.gov |
Analytical Characterization
| Analytical Technique | Relevance to this compound |
| ¹⁹F NMR Spectroscopy | Useful for identifying and quantifying the monofluorophosphate group due to the unique chemical shift of the fluorine atom bonded to phosphorus. nasa.gov |
| ³¹P NMR Spectroscopy | Allows for the characterization of the phosphate environment and can distinguish monofluorophosphate from other phosphate species. nih.gov |
| Mass Spectrometry | Can be used to determine the mass of the intact compound and its fragments, confirming its composition. |
Enzymatic Hydrolysis
The biological activity of this compound is dependent on the enzymatic release of fluoride. Studies on the hydrolysis of monofluorophosphate by phosphatases provide insight into this process.
| Enzyme | Activity | Significance |
| Alkaline Phosphatase | Hydrolyzes the P-F bond of the monofluorophosphate anion. researchgate.net | This enzymatic action releases fluoride ions, which are then available to exert their biological effects. |
| Plaque Phosphatases | Degrade monofluorophosphate to fluoride and orthophosphate. researchgate.net | This is a key process in the context of dental applications of monofluorophosphates. |
Structure
2D Structure
Properties
CAS No. |
116420-36-1 |
|---|---|
Molecular Formula |
C10H20Cl2FN4Na2O9P-2 |
Molecular Weight |
507.14 g/mol |
IUPAC Name |
disodium;(2S)-2,5-diamino-5-oxopentanoic acid;fluoro-dioxido-oxo-λ5-phosphane;dichloride |
InChI |
InChI=1S/2C5H10N2O3.2ClH.FH2O3P.2Na/c2*6-3(5(9)10)1-2-4(7)8;;;1-5(2,3)4;;/h2*3H,1-2,6H2,(H2,7,8)(H,9,10);2*1H;(H2,2,3,4);;/q;;;;;2*+1/p-4/t2*3-;;;;;/m00...../s1 |
InChI Key |
NQYKQNQSCOHWKK-GYDBBPQESA-L |
SMILES |
C(CC(=O)N)C(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N.[O-]P(=O)([O-])F.[Na+].[Na+].[Cl-].[Cl-] |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N.[O-]P(=O)([O-])F.[Na+].[Na+].[Cl-].[Cl-] |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N.[O-]P(=O)([O-])F.[Na+].[Na+].[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G-MFP glutamine monofluorophosphate L-glutamine monofluorophosphate |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Glutamine Monofluorophosphate
Chemical Synthesis Routes
The formation of glutamine monofluorophosphate is achieved through specific chemical reactions involving its primary components.
This compound is a derivative of the α-amino acid L-glutamine wikipedia.org. The synthesis logically proceeds through a derivatization reaction between L-glutamine and a monofluorophosphate source. L-glutamine itself is produced industrially through fermentation using specific bacterial strains, such as Brevibacterium flavum wikipedia.org. There are also several chemical synthesis routes for L-glutamine, including methods starting from L-glutamic acid google.com.
The other key precursor, the monofluorophosphate anion (PO₃F²⁻), can be produced through several methods wikipedia.org. Industrial production often involves the reaction of a metal fluoride (B91410) with a metaphosphate wikipedia.org. Alternatively, it can be synthesized by the hydrolysis of difluorophosphate with an alkali or by the reaction of disodium (B8443419) hydrogen phosphate (B84403) or tetrasodium (B8768297) pyrophosphate with hydrogen fluoride wikipedia.org. The reaction of phosphoric acid with metal fluorides in molten urea (B33335) also yields monofluorophosphates wikipedia.org. The final synthesis step would involve the reaction of one of these monofluorophosphate precursors with L-glutamine to form the target compound.
Detailed research findings and specific data concerning the optimization of reaction conditions and yield for the direct synthesis of this compound are not extensively documented in publicly available scientific literature. However, general principles of organic and inorganic synthesis would apply, involving the control of parameters such as reactant concentration, temperature, pressure, pH, and the use of catalysts to maximize product yield and purity.
Stability and Hydrolysis Kinetics in Aqueous and Biological Solutions
The stability of this compound, particularly the phosphorous-fluorine (P-F) bond, is crucial for its integrity in various environments. Its hydrolysis is influenced by several physicochemical and biological factors.
The phosphorous-fluorine bond in the monofluorophosphate moiety is susceptible to hydrolysis. This breakdown is influenced by both spontaneous and enzymatic processes.
Spontaneous hydrolysis of the P-F bond in monofluorophosphate (MFP) has been shown to follow first-order kinetics researchgate.net. The stability is significantly affected by moisture and acidity, with acidic conditions promoting decomposition fluorideresearch.org.
In biological systems, the hydrolysis of MFP is primarily an enzymatic process. Research has identified that alkaline phosphatase can effectively hydrolyze monofluorophosphate, releasing fluoride and orthophosphate ions nih.govresearchgate.net. In contrast, acid phosphatase does not appear to have this activity researchgate.netnih.gov. The enzymatic hydrolysis by non-specific salivary and bacterial phosphatases is a key factor in biological environments like the oral cavity researchgate.netnih.gov. Studies on the effect of various ions on this enzymatic hydrolysis have shown their impact to be small and non-significant researchgate.net.
The stability of monofluorophosphate is highly dependent on both pH and temperature.
pH: Sodium monofluorophosphate is chemically stable in aqueous solutions within a pH range of approximately 2 to 13 researchgate.net. However, at a pH lower than 1.5, the monofluorophosphate ion undergoes rapid hydrolysis to fluoride and orthophosphate researchgate.net. In the context of MFP in pharmaceutical tablets, stability is directly related to the pH of the tablet when dissolved in water. A lower pH leads to increased instability and a shorter half-life fluorideresearch.org. The relationship between pH and the half-life of MFP in tablets demonstrates a clear exponential correlation, where a slight increase in pH can dramatically extend the compound's stability. For enzymatic hydrolysis, the optimal pH is in the alkaline range, approximately pH 8 researchgate.net.
Table 1: Effect of pH on the Half-Life of Monofluorophosphate (MFP) in Tablets This interactive table is based on data from a study on the stability of MFP in different tablet formulations. fluorideresearch.org
| pH of Solution | Half-Life (Months) |
| 4.4 | 4.5 |
| 5.2 | 24 |
| 7.4 | 233 |
Temperature: Temperature is another critical factor governing the stability of this compound. The rate of hydrolysis increases with temperature researchgate.net. Studies on the enzymatic hydrolysis of MFP showed that the process was not significantly slower at 23°C compared to 37°C, though temperature dependence is a known factor in chemical kinetics researchgate.net. The stability of L-glutamine itself in aqueous solutions is also temperature-dependent, with degradation being minimal at -20°C and undetectable at -80°C, while occurring more readily at room temperature (22-24°C) nih.gov. The degradation of L-glutamine in aqueous solution shows temperature dependence that follows the Arrhenius equation nih.gov.
Table 2: Summary of Temperature Effects on Stability This table summarizes general findings on the effect of temperature on the stability of monofluorophosphate and L-glutamine in solution. researchgate.netnih.gov
| Temperature | Observation |
| -80 °C | Degradation of L-glutamine is undetectable. nih.gov |
| -20 °C | Degradation of L-glutamine is minimal. nih.gov |
| 4 °C | Degradation rate of L-glutamine is less than 0.15%/day. nih.gov |
| 23 °C | Enzymatic hydrolysis of MFP is not significantly slower than at 37°C. researchgate.net |
| 22-24 °C | Degradation rate of L-glutamine is variable but notable. nih.gov |
| 37 °C | Standard temperature for studying biological hydrolysis of MFP. researchgate.net |
Theoretical and Computational Chemistry of Glutamine Monofluorophosphate
Molecular Structure and Conformation Analysis
Quantum Chemical Calculations (e.g., ab initio, DFT)
No publicly available studies were identified that have performed quantum chemical calculations, such as ab initio or Density Functional Theory (DFT), on glutamine monofluorophosphate. Such studies would be crucial for determining the optimized molecular geometry, vibrational frequencies, and the relative energies of different conformations of the molecule. Without these calculations, fundamental data on bond lengths, bond angles, and dihedral angles of this compound remains undetermined from a theoretical standpoint.
Electronic Structure and Reactivity Profiling
Detailed analysis of the electronic structure of this compound, which would include mapping of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential surfaces, is not available in the public domain. Consequently, a reactivity profile based on these quantum mechanical descriptors, which could predict sites for nucleophilic or electrophilic attack and provide insights into the molecule's chemical behavior, has not been established.
Molecular Dynamics Simulations of Compound Behavior in Biological Environments
There is a lack of published research detailing molecular dynamics (MD) simulations of this compound. MD simulations are instrumental in understanding how a molecule behaves in a biological context, such as in an aqueous solution or near a cell membrane. These simulations could provide valuable information on the compound's solvation, conformational flexibility, and potential to cross biological barriers. The absence of such studies limits our understanding of the dynamic behavior of this compound at a molecular level.
Computational Prediction of Interactions with Biological Macromolecules
No computational studies predicting the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, were found. Techniques like molecular docking and binding free energy calculations are essential for identifying potential biological targets and elucidating the mechanism of action of a compound. Without these predictive studies, the specific molecular targets of this compound and the nature of its binding interactions remain speculative from a computational perspective.
While analytical methods for the detection of this compound have been developed metrohm.commetrohm.commetrohm.com, and its use has been noted in patent literature google.com and governmental dose-response analyses epa.gov, the fundamental theoretical and computational characterization of this compound is not present in the accessible scientific literature. The data that would populate the tables and detailed research findings requested are therefore unavailable.
Biochemical and Cellular Mechanistic Investigations
Interaction with Phosphate-Regulating Enzymes and Systems
The monofluorophosphate moiety is a known inhibitor of several phosphate-regulating enzymes. It acts as a competitive inhibitor of both pyruvate (B1213749) kinase and alkaline phosphatase. selleckchem.com Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which produces ATP and pyruvate. patsnap.com Inhibiting this enzyme can disrupt the energy metabolism of cells that are highly dependent on glycolysis. patsnap.com
Alkaline phosphatases are a group of enzymes that remove phosphate (B84403) groups from various molecules. scbt.com Monofluorophosphate inhibits this enzyme by mimicking the phosphate substrate and competing for the active site. scbt.comnih.gov The inhibition is described as "mixed," affecting both the substrate affinity (Km) and the maximum reaction velocity (Vmax), although the competitive element is significantly stronger. nih.gov Studies have shown that monofluorophosphate can be hydrolyzed by alkaline phosphatase, suggesting it also acts as a substrate. nih.govnih.gov
Table 1: Inhibition Constants (Ki) of Monofluorophosphate
| Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
| Pyruvate Kinase | 3.4 mM | Competitive |
| Alkaline Phosphatase | 69 µM | Competitive |
Data sourced from reference selleckchem.com.
Irreversible Inhibition of Phosphorylase Phosphatase
Current research provides no specific data regarding the irreversible inhibition of phosphorylase phosphatase by glutamine monofluorophosphate.
Potential Interactions with Serine Esterases and Proteases
There is no available information detailing the potential interactions of this compound with serine esterases and proteases.
Enzymatic Hydrolysis by Phosphatases in Biological Matrices
The monofluorophosphate (MFP) component of this compound is recognized as a substrate for certain phosphatases. Research has demonstrated that MFP can be hydrolyzed by alkaline phosphatase (ALP) nih.govresearchgate.net. Studies have identified ALP as the primary enzyme responsible for MFP hydrolysis, while acid phosphatase (AcP) does not appear to act on this substrate researchgate.net.
The enzymatic activity responsible for hydrolyzing MFP, referred to as "MFPase" activity, shows a distribution and sensitivity to effectors that closely correlate with ALP activity researchgate.net. This hydrolysis results in the release of fluoride (B91410) ions researchgate.net. The process is pH-dependent, which further aligns the characteristics of MFPase activity with those of alkaline phosphatase researchgate.net.
Enzymatic Hydrolysis of Monofluorophosphate
| Enzyme | Substrate Activity | Key Findings | Citations |
|---|---|---|---|
| Alkaline Phosphatase (ALP) | Yes | Acts as an alternative substrate for ALP; hydrolysis releases fluoride ions. | nih.govresearchgate.net |
| Acid Phosphatase (AcP) | No | Does not hydrolyze monofluorophosphate. | researchgate.net |
Role in Cellular Bioenergetics and Redox Homeostasis
Implications for ATP Production and NAD(P)H Generation
The glutamine component of the compound is a significant contributor to cellular energy metabolism. Glutamine-driven oxidative phosphorylation serves as a major source of ATP in mammalian cells, a role that persists even under hypoxic conditions embopress.org. When glutamine enters a cell, it can be converted to glutamate (B1630785) and subsequently into α-ketoglutarate, which enters the TCA cycle to sustain mitochondrial respiration researchgate.net. This pathway can be crucial for cell survival and proliferation by supporting bioenergetics researchgate.net. Depletion of glutamine has been shown to impair ATP production and reduce oxygen consumption researchgate.net.
Furthermore, glutamine is uniquely effective among amino acids at supporting the generation of NADPH, the primary source of reducing equivalents in the cytosol nih.govnih.gov. Studies have shown that glutamine can support NADPH generation to a similar extent as glucose nih.govnih.gov. This process is linked to mitochondria-linked metabolic pathways nih.govresearchgate.net. The generation of NADPH is critical for various cellular functions, including reductive biosynthesis and antioxidant defense nih.gov.
Contribution to Glutathione (B108866) Synthesis and Oxidative Stress Modulation
Glutamine plays a pivotal role in the synthesis of glutathione (GSH), a critical endogenous antioxidant nih.govnih.govmdpi.com. The first step in glutamine utilization is its conversion to glutamate by the enzyme glutaminase (B10826351) researchgate.netnih.gov. This glutamate is a direct precursor for the synthesis of glutathione, which is essential for cellular defense against oxidative stress induced by reactive oxygen species nih.govnih.gov.
By supplying the necessary glutamate, glutamine metabolism is intimately linked to GSH production and the modulation of oxidative stress nih.gov. Maintaining adequate levels of glutathione is crucial for preventing cellular damage from oxidative stress, and glutamine is a key contributor to this defense system nih.govdovepress.com. The availability of glutamine can therefore influence a cell's capacity to handle oxidative challenges and maintain redox homeostasis researchgate.netdovepress.com.
Role of Glutamine in Bioenergetics and Redox Homeostasis
| Metabolic Process | Contribution of Glutamine | Significance | Citations |
|---|---|---|---|
| ATP Production | Drives oxidative phosphorylation in mitochondria. | Major source of cellular ATP, even in hypoxia. | embopress.orgresearchgate.net |
| NADPH Generation | Supports NADPH generation at levels comparable to glucose. | Provides reducing equivalents for biosynthesis and antioxidant defense. | nih.govnih.govresearchgate.net |
| Glutathione (GSH) Synthesis | Serves as a precursor for glutamate, a key component of GSH. | Essential for cellular defense against oxidative stress. | researchgate.netnih.govnih.gov |
Analytical and Bioanalytical Methodologies for Research Applications
Chromatographic Techniques for Quantitative Analysis in Research Matrices
Chromatographic methods, particularly ion chromatography, are fundamental for the accurate quantification of glutamine monofluorophosphate and its constituent ions in various research matrices.
Anion chromatography coupled with suppressed conductivity detection is a powerful technique for the determination of monofluorophosphate and other related anions. metrohm.comnih.govshimadzu.com This methodology allows for the separation and quantification of ions like fluoride (B91410), chloride, and phosphate (B84403), which may be present as impurities or degradation products in samples of this compound. metrohm.com The use of a hydroxide-selective anion exchange column, such as an IonPac AS18, with a potassium hydroxide (B78521) (KOH) eluent generated by an eluent generator, provides excellent separation of both strongly and weakly retained anions. nih.gov
The principle of suppressed conductivity detection involves reducing the background conductivity of the eluent while enhancing the signal from the analyte ions. This is achieved by passing the column effluent through a suppressor where the eluent cations (e.g., K+) are exchanged for hydronium ions (H+), converting the KOH eluent to weakly conductive water. shimadzu.com Concurrently, the analyte anions are converted to their highly conductive acid forms, resulting in a sensitive and stable detection method. shimadzu.com This technique has been successfully applied to the simultaneous analysis of multiple anions, including monofluorophosphate, in various sample types. nih.gov
Table 1: Illustrative Anion Chromatography Conditions for Monofluorophosphate Analysis
| Parameter | Condition |
| Column | High-capacity anion exchange column (e.g., IonPac AS18) |
| Eluent | Potassium hydroxide (KOH) gradient |
| Detection | Suppressed conductivity |
| Analytes | Monofluorophosphate, Fluoride, Chloride, Phosphate |
This table presents a generalized set of conditions based on established methods for anion analysis. nih.gov
While direct assays specifically designed for the intact this compound molecule are not extensively documented in publicly available literature, the development of such assays can be approached by leveraging existing methods for glutamine and organophosphates. A potential strategy involves the enzymatic conversion of this compound to a detectable product. For instance, a coupled enzyme assay could be designed where a specific phosphotriesterase first hydrolyzes the monofluorophosphate bond, releasing glutamine. The liberated glutamine can then be quantified using established assays, such as those based on glutaminase (B10826351) and glutamate (B1630785) oxidase, which produce a fluorescent or colorimetric signal. cellbiolabs.com
Another approach could involve the development of immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), using antibodies raised specifically against this compound. This would offer high specificity and sensitivity for the intact molecule. Furthermore, liquid chromatography-mass spectrometry (LC-MS) methods could be developed for the direct detection and quantification of this compound, providing high selectivity and structural confirmation.
Spectroscopic Approaches for In Situ Monitoring of Compound Transformations
Spectroscopic techniques offer the potential for real-time, in situ monitoring of the transformations of this compound in solution. Magnetic Resonance Spectroscopy (MRS), particularly proton (¹H) and phosphorus (³¹P) MRS, can be employed to track changes in the chemical environment of the glutamine and monofluorophosphate moieties, respectively. nih.govnih.gov For instance, ¹H MRS can detect the glutamine and glutamate signals, allowing for the monitoring of enzymatic or chemical hydrolysis of the parent compound. nih.govnih.gov
Advanced MRS techniques, such as turbo spectroscopic imaging (TSI), could potentially be adapted to observe the spatial distribution and transformation of this compound within a biological sample. nih.gov Fluorescence spectroscopy also presents a viable approach. A fluorescently labeled analog of this compound could be synthesized, enabling the use of techniques like fluorescence resonance energy transfer (FRET) to study its binding to enzymes or other biological targets in real-time. nih.gov
Table 2: Potential Spectroscopic Techniques for Monitoring this compound
| Technique | Principle | Potential Application |
| Proton (¹H) MRS | Detects protons in different chemical environments. | Monitoring the release of glutamine from this compound. nih.govnih.gov |
| Phosphorus (³¹P) MRS | Detects phosphorus atoms in different chemical environments. | Tracking the fate of the monofluorophosphate group. |
| Fluorescence Spectroscopy | Measures fluorescence from fluorescent molecules. | Studying binding interactions and enzymatic cleavage using a fluorescently labeled analog. nih.gov |
Assay Development for Enzyme Activity Modulation Studies
To investigate the potential of this compound to modulate the activity of specific enzymes, established enzyme assay formats can be adapted. For enzymes that utilize glutamine as a substrate, such as glutamine synthetase or glutaminase, the effect of this compound can be assessed by monitoring the rate of product formation or substrate depletion in its presence. nih.govsigmaaldrich.com
For example, in a glutamine synthetase assay, the activity is often measured by quantifying the rate of ADP formation, which can be coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm. sigmaaldrich.com The inhibitory or activating effect of this compound could be determined by including it in the reaction mixture and observing the change in the rate of NADH oxidation. Similarly, bioluminescent assays, such as the Glutamine/Glutamate-Glo™ Assay, which measures glutamine and glutamate levels, can be used to assess the impact of this compound on enzymes involved in glutamine metabolism. promega.com
The development of high-throughput screening (HTS) compatible assays, often based on fluorescence or luminescence, would be crucial for identifying and characterizing the effects of this compound on a wide range of enzymes. mdpi.com
Advanced Research Perspectives on Biological Impact Excluding Clinical Outcomes
In Vitro Models for Studying Cellular Responses and Pathway Modulation
Analysis of Cellular Proliferation and Apoptosis in Response to Compound Exposure
Current research accessible through the provided search results does not offer specific data on the direct effects of glutamine monofluorophosphate on cellular proliferation and apoptosis in in vitro models.
Ex Vivo and Tissue-Level Mechanistic Investigations
Theoretical Frameworks for Dissociation of Bone Formation and Resorption
This compound, as a source of fluoride (B91410), is recognized for its potential to stimulate osteoblasts, the cells responsible for bone formation. drugfuture.com This stimulation can lead to an increase in trabecular bone mass. drugfuture.com However, a key aspect of its mechanism is the potential dissociation between bone formation and resorption. While fluoride stimulates bone formation, it does not appear to inhibit bone resorption. oup.com Antiresorptive agents are consistently effective in preventing fractures, suggesting that a reduction in the rate of bone resorption is a critical factor in improving bone health. oup.com The main effect of fluoride on the skeleton is to stimulate osteoblasts and increase trabecular bone mass. drugfuture.com This is particularly valuable in conditions like osteoporosis where antiresorptive drugs alone cannot restore lost bone. drugfuture.com However, excessive fluoride can lead to increased bone fragility. drugfuture.com
The interaction between osteoblasts and osteoclasts, the cells that resorb bone, is a critical determinant of bone homeostasis. nactem.ac.uk This interaction is mediated by the receptor activator of nuclear factor kappa B (RANK), its ligand (RANKL), and osteoprotegerin (OPG). nactem.ac.uk While the precise mechanism by which this compound influences this signaling pathway is not detailed in the provided results, its primary action is understood to be the stimulation of osteoblast proliferation. epa.gov
Studies on Bone Mineral Density Modulation in Experimental Models
Studies in postmenopausal women with osteoporosis have demonstrated that this compound can significantly increase bone mineral density (BMD). oup.com In a four-year, double-blind, randomized controlled trial, postmenopausal women receiving this compound (providing 20 mg of fluoride daily) alongside hormone replacement therapy and calcium supplementation showed substantial increases in lumbar spine BMD compared to a placebo group. oup.com
The increases in BMD were particularly pronounced in trabecular bone. For instance, the trabecular bone of the L3 vertebra showed a 49% increase in the monofluorophosphate group compared to a 2.5% increase in the placebo group. oup.com Smaller but still significant treatment effects were also observed in the proximal femur. oup.com Another study noted that in postmenopausal women with osteoporosis, treatment with 20 mg of elemental fluoride from this compound resulted in a 22% increase in lumbar spine bone mass density above baseline after four years, which was 16% higher than the placebo group. epa.gov
The following table summarizes the key findings from a randomized controlled trial on the effect of this compound on bone mineral density.
| Bone Measurement Location | Monofluorophosphate Group (% Increase) | Placebo Group (% Increase) | Statistical Significance (p-value) |
| Lumbar Spine (L2-L4, AP) | 22 | 6 | < 0.0001 |
| Lumbar Vertebra (L3, lateral) | 49 | 2.5 | < 0.0001 |
| Proximal Femur | Significant Treatment Effect | - | 0.015 |
Data sourced from a 4-year double-blind, randomized controlled trial in postmenopausal women with osteoporosis. oup.com
Future Directions and Unexplored Research Avenues
Development of Novel Synthetic Strategies for Analogs
The synthesis of glutamine analogs, especially those incorporating phosphonate (B1237965) or phosphoramidate (B1195095) moieties, presents unique chemical challenges. Future research is poised to focus on developing more efficient and versatile synthetic routes to create a diverse library of glutamine monofluorophosphate analogs.
Key Research Areas:
Phosphonylation and Phosphoramidation Techniques: Current methods for creating phosphonopeptides involve the phosphonylation of amino/peptide esters with N-protected aminoalkylphosphonochloridates mdpi.com. These phosphonochloridates are typically generated through the chlorination of dialkyl phosphonates or phosphonic monoesters mdpi.com. Future work could explore milder and more selective reagents to improve yields and substrate scope, particularly for complex analogs. The use of phosphonylaminium salts is an emerging strategy to avoid issues like the need for nucleophile deprotonation or harsh hydrolysis conditions mdpi.com.
Stereospecific Synthesis: The biological activity of glutamine analogs is often dependent on their stereochemistry. Developing synthetic methods that allow for precise control over the stereocenters within the molecule is crucial. Catalyst-free, three-component coupling reactions have shown promise for the stereospecific synthesis of phosphorus analogues of α-amino acids with retention of configuration at the phosphorus center organic-chemistry.org.
Bio-inspired Synthesis: Nature produces a variety of compounds with unique structures and potent biological activities. Future synthetic strategies could draw inspiration from biosynthetic pathways to design novel analogs. This could involve enzymatic synthesis or chemoenzymatic approaches to build complex molecular architectures that are difficult to achieve through traditional organic synthesis.
A summary of synthetic approaches for related compounds is presented in the table below.
| Synthetic Method | Description | Key Reagents | Reference |
| Phosphonochloridate Coupling | A general method involving the reaction of alkyl N-protected aminoalkylphosphonochloridates with amino/peptide esters. | Phosphorus pentachloride, Phosphorus oxychloride, Thionyl chloride, Oxalyl chloride | mdpi.com |
| Michaelis–Arbuzov Reaction | Used for the synthesis of dialkyl n-alkylphosphonates, which are precursors for further modifications. | Alkyl halides | mdpi.com |
| Three-Component Coupling | A catalyst-free method for the stereospecific synthesis of phosphorus analogues of α-amino acids. | Amines, dihalomethane, >P(O)H species | organic-chemistry.org |
| Phosphonylaminium Salts | A method to synthesize mixed n-alkylphosphonate diesters or amino acid-derived n-alkylphosphonamidates, avoiding harsh reaction conditions. | Phosphonylaminium salts | mdpi.com |
Advanced Computational Modeling for Structure-Function Relationships
Computational modeling has become an indispensable tool in drug discovery and molecular biology. For this compound and its analogs, advanced computational approaches can provide deep insights into their structure-function relationships, guiding the rational design of more potent and selective compounds.
Key Research Areas:
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of glutamine analogs within the active sites of target enzymes like glutamine synthetase (GS) and glutaminase (B10826351) (GLS) researchgate.net. These studies can help to understand the key interactions that determine binding affinity and inhibitory potency. For instance, modeling has suggested that the enhanced affinity of some phosphonate analogs for GS may result from the interaction of a negative charge on the phosphinate with Mn2+ at the active site nih.gov.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM simulations can provide a more accurate description of the electronic and chemical events that occur during enzyme catalysis and inhibition. These methods can be used to study the reaction mechanisms of glutamine-utilizing enzymes and how analogs like this compound interfere with these processes.
Free Energy Calculations: Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can be used to calculate the binding free energies of analogs to their target enzymes. These calculations can provide a quantitative prediction of inhibitor potency and can be used to guide the optimization of lead compounds.
Locally Enhanced Sampling (LES): This computational strategy can be used to model the transfer of substrates, like ammonia, through intramolecular tunnels within enzymes. Such models can provide insights into how analogs might disrupt these channeling processes, as has been shown for glutamine 5'-phosphoribosylpyrophosphate amidotransferase nih.gov.
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
The biological effects of glutamine analogs extend beyond the direct inhibition of their primary targets. A systems-level understanding of these effects can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics.
Key Research Areas:
Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression patterns in response to treatment with this compound analogs. This can identify compensatory pathways that are activated or repressed, providing insights into mechanisms of action and potential resistance. For example, transcriptional analysis of glutamate-induced excitotoxicity identified several significantly differentially expressed genes, including BTG2, NPAS4, and CCN1 nih.gov.
Proteomics and Kinomics: Proteomic analyses can identify changes in protein expression and post-translational modifications. Kinome arrays can specifically profile the activation state of cellular kinases, revealing the impact on signaling pathways nih.gov.
Metabolomics: Untargeted and targeted metabolomics can provide a comprehensive snapshot of the metabolic state of cells or tissues following treatment. This can reveal the downstream consequences of inhibiting glutamine metabolism, such as alterations in the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and redox balance nih.govelifesciences.org.
Integrated Multi-Omics Analysis: The true power of omics data lies in their integration mdpi.commdpi.com. By combining data from different omics levels, researchers can construct comprehensive models of the cellular response to this compound. This integrated approach can uncover novel drug targets, identify biomarkers for predicting treatment response, and provide a more holistic understanding of the compound's effects on the biological system.
Exploration of Specific Enzyme Isoform Interactions and Selectivity
Many glutamine-utilizing enzymes exist as multiple isoforms with distinct tissue distributions, subcellular localizations, and kinetic properties. A key area for future research is to understand and exploit these differences to develop isoform-selective inhibitors.
Key Research Areas:
Glutamine Synthetase (GS) Isoforms: In plants, two main isoforms of GS, GS1 and GS2, have been identified, and some inhibitors show differential effects on them researchgate.net. Vertebrates also express different GS isoforms with tissue-specific roles; for example, brain GS is regulated differently from non-brain GS wikipedia.orguniprot.org. Understanding the structural differences between these isoforms could guide the design of selective inhibitors.
Glutaminase (GLS) Isoforms: The two main isoforms of glutaminase, kidney-type (GLS) and liver-type (GLS2), are encoded by different genes and have distinct regulatory properties nih.gov. For instance, GLS is activated by high phosphate (B84403) concentrations, while GLS2 is active in low phosphate and is not inhibited by glutamate (B1630785) nih.gov. Some inhibitors, like BPTES, are specific for the KGA (a splice variant of GLS) and GAC isoforms over the LGA isoform ebrary.net. The development of inhibitors with high selectivity for specific GLS isoforms is a major goal in cancer therapeutics.
Other Glutamine-Utilizing Enzymes: Besides GS and GLS, many other enzymes utilize glutamine as a substrate. These include guanosine (B1672433) monophosphate synthetase (GMPS) and various amidotransferases nih.gov. Future research should explore the selectivity of this compound and its analogs for this broader family of enzymes to better understand their full biological activity profile.
Investigation of Long-Term Biochemical Consequences in Defined Biological Systems
The long-term effects of altering glutamine metabolism are not fully understood and represent a critical area for future investigation. Chronic administration of glutamine analogs could have widespread biochemical consequences that need to be carefully characterized in defined biological systems.
Key Research Areas:
Metabolic Reprogramming: Chronic inhibition of glutamine metabolism may lead to adaptive metabolic reprogramming in cells and organisms. This could involve the upregulation of alternative metabolic pathways to compensate for the lack of glutamine-derived metabolites. Long-term studies are needed to understand the nature and extent of this reprogramming.
Effects on Amino Acid Homeostasis: Since glutamine is a central hub for nitrogen metabolism, long-term inhibition of its synthesis or utilization could have profound effects on the homeostasis of other amino acids. Chronic glutamine supplementation has been shown to alter the plasma levels of numerous amino acids nih.gov. The consequences of chronic depletion need to be similarly investigated.
Impact on Redox Balance and Autophagy: Glutamine plays a crucial role in maintaining cellular redox balance through the synthesis of glutathione (B108866) (GSH) and NADPH nih.gov. It also has complex regulatory effects on autophagy frontiersin.orgnih.gov. Long-term studies are necessary to determine how chronic perturbation of glutamine metabolism affects these critical cellular processes.
Neurological and Immunological Consequences: In the brain, glutamine is essential for the glutamate-glutamine cycle, which protects neurons from excitotoxicity uniprot.orgmdpi.com. The immune system also has a high demand for glutamine to support the proliferation and function of immune cells nih.govnih.gov. Therefore, the long-term neurological and immunological consequences of systemic administration of glutamine analogs need to be thoroughly investigated in relevant in vivo models.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Glutamine Monofluorophosphate (G-MFP) in complex matrices?
- Methodological Answer : Ion chromatography with conductivity detection is widely used for G-MFP quantification. For samples like biological fluids or dental products, a hydroxy-selective, high-capacity column with gradient elution is optimal to resolve G-MFP from interfering anions (e.g., fluoride, chloride, sulfate). Sample preparation typically involves dilution and filtration through solid-phase extraction cartridges to remove particulates . The U.S. Pharmacopeia (USP) recommends validated ion chromatography protocols with peak response comparisons between sample and standard solutions for pharmaceutical-grade G-MFP analysis .
Q. How does G-MFP contribute to bone health in preclinical models?
- Methodological Answer : G-MFP’s osteogenic activity is linked to its hydrolysis by alkaline phosphatase (ALP), which releases fluoride ions (F⁻) in vitro. Researchers should use ALP-rich cell cultures (e.g., osteoblast-like SaOS-2 cells) and measure F⁻ release via ion-specific electrodes. Controlled experiments should compare G-MFP with sodium fluoride (NaF) to assess differences in mineralization rates and ALP activity . Dose-response studies in rodent osteoporosis models (e.g., ovariectomized rats) can further validate bone density improvements via micro-CT imaging .
Q. What are the key safety considerations when handling G-MFP in laboratory settings?
- Methodological Answer : G-MFP is not intended for human consumption in research contexts. Safety protocols must include PPE (gloves, lab coats) to prevent dermal/ocular exposure. Storage should follow USP guidelines: airtight containers in dry, temperature-controlled environments. Waste disposal requires neutralization with calcium hydroxide to precipitate fluoride ions, minimizing environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in G-MFP’s efficacy data across clinical trials for osteoporosis?
- Methodological Answer : Conflicting outcomes often arise from variability in trial design. To address this, standardize:
- Dosage : Use pharmacokinetic studies to define optimal F⁻ bioavailability thresholds.
- Outcome Metrics : Combine dual-energy X-ray absorptiometry (DXA) with serum biomarkers (e.g., osteocalcin, CTX).
- Cohort Stratification : Control for variables like baseline bone mineral density, age, and co-administered calcium/vitamin D.
Meta-analyses of trials (e.g., using PRISMA guidelines) can identify confounding factors .
Q. What experimental designs are optimal for studying G-MFP’s enzymatic interactions in microbial systems?
- Methodological Answer : To investigate G-MFP’s anti-cariogenic effects (e.g., inhibition of Streptococcus mutans), use:
- Enzyme Assays : Quantify ADP-glucose pyrophosphorylase inhibition via spectrophotometric monitoring of NADH oxidation.
- Biofilm Models : Simulate oral environments with hydroxyapatite discs and artificial saliva. Measure polysaccharide synthesis via colorimetric assays (e.g., anthrone method).
- Comparative Controls : Include NaF and sodium monofluorophosphate (MFP) to differentiate G-MFP’s specificity .
Q. How can in vitro and in vivo models be integrated to evaluate G-MFP’s dual role in bone formation and corrosion inhibition?
- Methodological Answer : For corrosion inhibition (e.g., in reinforced concrete), use electrochemical impedance spectroscopy (EIS) on steel rebars treated with G-MFP-doped cement paste. Parallel in vitro osteoblast cultures can assess ALP activity under simulated physiological conditions. Cross-disciplinary collaboration with materials science teams is critical to harmonize experimental parameters (e.g., pH, temperature) .
Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity of G-MFP in longitudinal studies?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in chronic toxicity studies. Use benchmark dose (BMD) modeling to estimate the NOAEL (No Observed Adverse Effect Level). Pair with transcriptomic profiling (RNA-seq) of osteoclast/osteoblast co-cultures to identify threshold concentrations for apoptotic signaling .
Methodological Resources
- Chromatography : Dionex ICS-5000+ system with AS11-HC column (Thermo Fisher Scientific) for anion separation .
- Enzymatic Assays : p-Nitrophenylphosphate (PNPP) hydrolysis protocols for ALP activity .
- Data Analysis : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for refining research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
